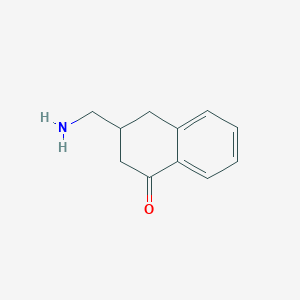
2-Pentanone, 1-(nitrosopentylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentanone, 1-(nitrosopentylamino)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a nitroso group attached to a pentylamino substituent on the pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 1-(nitrosopentylamino)- typically involves the reaction of 2-pentanone with nitrosating agents in the presence of a suitable catalyst. One common method is the reaction of 2-pentanone with sodium nitrite and hydrochloric acid, which results in the formation of the nitroso derivative. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 2-Pentanone, 1-(nitrosopentylamino)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Optimization of reaction parameters, such as the concentration of reactants, reaction time, and temperature, is crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentanone, 1-(nitrosopentylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted ketones or amines.
Applications De Recherche Scientifique
2-Pentanone, 1-(nitrosopentylamino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pentanone, 1-(nitrosopentylamino)- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways and cellular processes, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentanone: A simple ketone with similar structural features but lacking the nitroso group.
1-Nitrosopentylamine: Contains the nitroso group but lacks the ketone functionality.
2-Pentanone, 1-(aminopentylamino)-: Similar structure with an amino group instead of a nitroso group.
Uniqueness
2-Pentanone, 1-(nitrosopentylamino)- is unique due to the presence of both the ketone and nitroso functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
| 79448-21-8 | |
Formule moléculaire |
C10H20N2O2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
N-(2-oxopentyl)-N-pentylnitrous amide |
InChI |
InChI=1S/C10H20N2O2/c1-3-5-6-8-12(11-14)9-10(13)7-4-2/h3-9H2,1-2H3 |
Clé InChI |
NSOKPANOJOVENR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CC(=O)CCC)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide](/img/no-structure.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)



![4-[(Propan-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B14439766.png)
